methyl 2-(3-methoxynaphthalene-2-amido)benzoate

Description

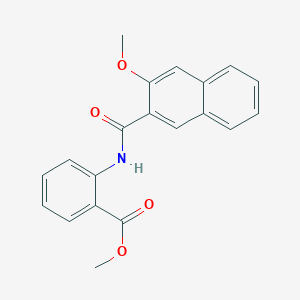

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is a benzoate ester derivative featuring an amide linkage to a 3-methoxy-substituted naphthalene moiety. Its structure comprises:

- Benzoate core: A methyl ester group at the 1-position of the benzene ring.

- Amide bridge: Connects the benzoate to a naphthalene system.

- Naphthalene substituent: A methoxy group at the 3-position of the naphthalene ring.

For instance, describes synthesizing N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol . Similarly, the target compound could be synthesized by reacting 3-methoxynaphthalene-2-carbonyl chloride with methyl 2-aminobenzoate under mild acidic conditions.

Potential applications of the compound are inferred from structurally related molecules. For example, methyl benzoate derivatives with amide or heterocyclic groups are frequently used as intermediates in pharmaceuticals (e.g., highlights methyl 6-amino-2-bromo-3-methoxybenzoate as a key intermediate in drug discovery) . The naphthalene moiety may confer enhanced aromatic stacking interactions, making the compound relevant in medicinal chemistry or materials science.

Properties

IUPAC Name |

methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-24-18-12-14-8-4-3-7-13(14)11-16(18)19(22)21-17-10-6-5-9-15(17)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILKUBDKLZDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186543 | |

| Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418790-73-5 | |

| Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=418790-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methoxynaphthalene-2-amido)benzoate typically involves the reaction of 3-methoxynaphthalene-2-amine with methyl 2-bromobenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is structurally related to naphthalene derivatives that have shown potential anticancer properties. Research indicates that derivatives of methoxynaphthalene exhibit significant activity against various cancer cell lines. For instance, a study highlighted the synthesis of novel 6-methoxynaphthalene derivatives with promising anticancer activity, demonstrating that modifications in the naphthalene structure can enhance biological efficacy .

Antiparasitic Properties

There is a growing body of evidence supporting the use of naphthalene derivatives, including this compound, in antiparasitic applications. Compounds with similar structures have been evaluated for their effectiveness against protozoan parasites such as P. falciparum and T. gondii. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene core can lead to improved potency against these pathogens .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing more complex molecules. For example, it can be utilized in Friedel-Crafts reactions to synthesize other functionalized naphthalene derivatives, which are crucial in creating pharmaceuticals and agrochemicals .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activities. Studies have demonstrated that variations in the substituents on the naphthalene ring significantly influence the compound's pharmacological properties. For instance, altering the position or nature of substituents can enhance selectivity and potency against specific cancer cell lines or parasites .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxynaphthalene-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxynaphthalene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Amide Linkages

Methyl 6-amino-2-bromo-3-methoxybenzoate ()

- Structure: Features amino, bromo, and methoxy substituents on the benzoate ring.

- Key differences: Lacks the naphthalene system but shares the methoxy group.

- Applications : Used as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a benzamide group with a hydroxylated tertiary alcohol side chain.

- Key differences : The amide is linked to an aliphatic alcohol rather than an aromatic system. The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound .

Benzoate Esters with Heterocyclic Attachments

Quinoline-Carbonyl Piperazine Derivatives ()

Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature:

- Quinoline-carbonyl-piperazine linkage to the benzoate.

- Substituent variations: Halogens (Br, Cl, F), methylthio, and trifluoromethyl groups on the quinoline’s phenyl ring.

Comparison with Target Compound :

- Piperazine linkages in C1–C7 confer conformational flexibility, whereas the rigid amide bridge in the target compound may limit rotational freedom.

Methyl Benzoate Derivatives in Agrochemicals ()

Sulfonylurea-based herbicides like bensulfuron methyl ester and metsulfuron methyl ester share the methyl benzoate core but feature sulfonylurea groups linked to pyrimidine or triazine rings.

| Compound | Functional Group | Target Application | Reference |

|---|---|---|---|

| Bensulfuron methyl ester | Sulfonylurea-pyrimidine | Herbicide | |

| Metsulfuron methyl ester | Sulfonylurea-triazine | Herbicide |

Key Differences :

- The sulfonylurea group in agrochemicals enables acetolactate synthase inhibition, a mechanism absent in the target compound.

Amino- and Methoxy-Substituted Benzoates ()

Tentatively identified compounds like methyl 2-(dimethylamino)-benzoate and methyl 2-(methylamino)-benzoate highlight the impact of amino substituents:

- Electronic effects: Amino groups increase electron density, altering reactivity and solubility.

- Applications : Used in biomonitoring and metabolic studies .

Biological Activity

Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Amide : The reaction of 3-methoxynaphthalene with an appropriate amine to create the amide bond.

- Esterification : The benzoic acid derivative undergoes esterification with methanol to form the final product.

This multi-step synthetic route is essential for achieving the desired structural characteristics that contribute to its biological activity.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of methoxy-substituted naphthalenes exhibit significant antimicrobial properties. For example, compounds similar to this compound demonstrated notable inhibition against various bacterial strains, indicating a potential application in treating infections .

- Anticancer Properties : Research has indicated that naphthalene derivatives possess anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HeLa. The mechanism often involves apoptosis induction and modulation of cell cycle progression .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound using various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, revealing an IC50 value of approximately 25 µM for MCF-7 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was screened for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in the naphthalene ring and the amide group significantly influence its biological activity. Key observations include:

- Methoxy Substitution : The presence of the methoxy group enhances solubility and may contribute to increased biological activity.

- Amide Linkage : The amide bond is crucial for maintaining structural integrity and facilitating interactions with biological targets.

| Compound Structure | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer | 25 |

| Ethyl 5-(3-methoxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate | Antimicrobial | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.